molecular formula C22H24N2O3 B2962849 7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one CAS No. 287472-17-7

7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one

Cat. No.: B2962849
CAS No.: 287472-17-7
M. Wt: 364.445
InChI Key: IGTQHBXSXJYERP-UHFFFAOYSA-N
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Description

7-(2-(4-Methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one is a chemical compound of significant interest in medicinal chemistry and oncology research. It features a chromen-4-one scaffold, a structure recognized for its potential in developing apoptosis-inducing agents . Chromen-4-one derivatives have been identified as potent inhibitors of anti-apoptotic Bcl-2 family proteins, which are key targets for overcoming apoptosis resistance in cancer cells . The integration of a piperazine moiety, a common feature in many pharmacologically active compounds, is a strategic modification often employed to optimize drug-like properties, including solubility and bioavailability . This specific structural combination makes the compound a valuable candidate for researchers investigating novel signaling pathway inhibitors and exploring new therapeutic strategies against various cancer cell lines. The compound is supplied for research purposes to support these advanced investigations. Intended Use and Handling: This product is developed for research and analysis. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Note: The specific biological activity and mechanism of action for this precise compound are areas of ongoing research, and researchers are encouraged to consult the current scientific literature for the latest findings.

Properties

IUPAC Name

7-[2-(4-methylpiperazin-1-yl)ethoxy]-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-23-9-11-24(12-10-23)13-14-26-18-7-8-19-21(15-18)27-16-20(22(19)25)17-5-3-2-4-6-17/h2-8,15-16H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTQHBXSXJYERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one involves several key steps. One common synthetic route starts with the preparation of the chromenone core structure, which can be achieved through the cyclization of appropriate precursors. The piperazine moiety is then introduced through nucleophilic substitution reactions. The final step involves the coupling of the piperazine derivative with the chromenone core to form the desired compound.

Industrial production methods for this compound may involve optimization of reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The scalability of the synthesis process is also an important consideration for industrial production.

Chemical Reactions Analysis

7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles such as amines and thiols.

For example, oxidation of the compound can lead to the formation of quinone derivatives, while reduction can yield hydroxy derivatives. Substitution reactions can occur at the piperazine moiety or the chromenone core, leading to the formation of various substituted derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

In medicine, the compound has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells. It has also been investigated for its potential as an anti-inflammatory and antimicrobial agent. In industry, the compound can be used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Mechanism of Action

The mechanism of action of 7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

The molecular targets and pathways involved in the compound’s mechanism of action are still being investigated, and further research is needed to fully elucidate its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Pharmacological Comparison of Chromenone Derivatives

Compound Name Substituents Key Structural Differences Pharmacological Notes Reference
Target Compound 7-(2-(4-Methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one Ethoxy linker; 4-methylpiperazine Optimized solubility and receptor affinity
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-phenyl-2H-chromen-2-one (7a–7j) Propoxy linker; 4-benzylpiperazine; 7-methoxy Longer propoxy chain; bulkier benzyl group Enhanced antimicrobial activity (MIC: 2–8 µg/mL against S. aureus)
7-[2-(4-Acetylpiperazin-1-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one 4-Acetylpiperazine; 4-methoxyphenyl Acetylated piperazine reduces basicity Improved metabolic stability; reduced cytotoxicity (IC₅₀ > 50 µM in HeLa cells)
3-Phenyl-7-(propan-2-yloxy)-4H-chromen-4-one Isopropoxy group at C7; no piperazine Lack of piperazine moiety Lower solubility; weak antimicrobial activity (MIC > 64 µg/mL)
5-Fluoro-3-(4-fluorophenyl)-2-(1-(6-(4-methylpiperazin-1-yl)-9H-purin-9-yl)ethyl)-4H-chromen-4-one Purine-piperazine hybrid; fluorinated aryl groups Purine ring introduces kinase inhibition potential Anticandidate for kinase-driven cancers (e.g., EGFR inhibition)

Impact of Piperazine Substitution

  • 4-Methylpiperazine (Target Compound) : The methyl group enhances lipophilicity without significantly reducing water solubility. This substitution is common in CNS-targeting drugs due to improved blood-brain barrier penetration .
  • However, it may reduce metabolic stability due to susceptibility to oxidative metabolism .
  • 4-Acetylpiperazine () : Acetylation decreases the basicity of the piperazine nitrogen, altering ionization at physiological pH. This modification can reduce off-target interactions with cationic receptors .

Role of the Alkoxy Linker

  • Ethoxy vs. Propoxy : The target compound’s ethoxy linker (C2) provides a balance between flexibility and rigidity, favoring entropic gains during receptor binding. In contrast, propoxy-linked analogs (C3) exhibit reduced potency in some assays, possibly due to increased conformational freedom .

Aryl Substitution at C3

  • 3-Phenyl (Target Compound) : The unsubstituted phenyl group offers a planar hydrophobic surface for π-π stacking with aromatic residues in targets like topoisomerases or estrogen receptors.
  • 3-(4-Methoxyphenyl) () : Methoxy substitution increases electron density, improving binding to electron-deficient pockets but may reduce metabolic stability due to demethylation pathways .
  • 3-(4-Fluorophenyl) () : Fluorination enhances bioavailability and resistance to oxidative metabolism, commonly used in kinase inhibitors .

Biological Activity

The compound 7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one is a derivative of chromone, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its pharmacological potential and mechanisms of action based on various research findings.

Chemical Structure and Properties

The structure of 7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one features a chromone backbone with an ethoxy group and a piperazine moiety, which is instrumental in enhancing its biological activity. The presence of the piperazine ring is particularly significant as it is often associated with improved solubility and bioavailability in pharmacological applications.

Table 1: Chemical Structure

ComponentDescription
Chromone Backbone4H-chromen-4-one
Ethoxy Group-OCH2CH3
Piperazine Moiety-N(CH2)2C(CH3)2

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing piperazine have been shown to possess significant activity against a range of bacteria and fungi. In vitro studies have demonstrated that the compound exhibits antibacterial and antifungal activities, primarily through mechanisms that disrupt microbial cell wall synthesis and function.

Antioxidant Activity

The antioxidant potential of chromone derivatives has been well-documented. Studies have shown that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The presence of the piperazine group may enhance this activity by improving the electron-donating ability of the molecule.

Anti-inflammatory Effects

Chromones are also recognized for their anti-inflammatory properties. The compound may inhibit key inflammatory mediators, such as cytokines and prostaglandins, through various signaling pathways. This could make it a candidate for treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various chromone derivatives, revealing that those with piperazine substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
  • Antioxidant Mechanism : Another research focused on the antioxidant mechanisms of chromone derivatives, highlighting their ability to reduce oxidative stress markers in cellular models .
  • Anti-inflammatory Pathways : A case study investigating the anti-inflammatory effects of similar compounds found that they significantly reduced levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in chronic inflammatory conditions .

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • In vitro Studies : Detailed assays demonstrated significant inhibition of bacterial growth at varying concentrations, indicating a promising therapeutic index.
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound interacts with specific cellular targets involved in inflammation and microbial resistance.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntioxidantScavenging free radicals
Anti-inflammatoryReduced cytokine levels

Q & A

Q. What are the standard synthetic routes for 7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one, and what analytical techniques are used for structural confirmation?

The compound is typically synthesized via Mannich reactions or nucleophilic substitution to introduce the piperazine-ethoxy moiety. For example, describes a Mannich reaction using formaldehyde and dimethylamine to functionalize chromen-4-one derivatives. Post-synthesis, structural confirmation employs FT-IR (to verify functional groups like C=O and N–H) and NMR (1H/13C for substituent positioning and coupling constants). Mass spectrometry (MS) and X-ray crystallography (if crystals are obtainable) further validate molecular weight and stereochemistry .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

Safety measures include:

  • Personal protective equipment (PPE): Gloves, lab coats, and goggles.
  • First aid: For skin contact, flush with water for ≥15 minutes (); for inhalation, move to fresh air and administer oxygen if needed.
  • Storage: In airtight containers, away from light and moisture.
  • Waste disposal: Follow institutional guidelines for hazardous organic compounds .

Q. What in vitro assays are appropriate for initial pharmacological evaluation of this compound?

Common assays include:

  • Antioxidant activity: DPPH radical scavenging or FRAP assays ().
  • Cytotoxicity: MTT or resazurin assays against cancer cell lines.
  • Enzyme inhibition: Kinase or protease inhibition assays, given the piperazine moiety’s role in targeting enzymes .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the yield of 7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one during synthesis?

Key variables to optimize:

  • Solvent polarity: Ethanol or DMF may improve solubility of intermediates ().
  • Catalysts: Use phase-transfer catalysts (e.g., TBAB) to accelerate nucleophilic substitution.
  • Temperature: Controlled heating (e.g., 60–80°C) to minimize side reactions.
  • Purification: Column chromatography with gradients of ethyl acetate/hexane for isolating pure fractions .

Q. How should researchers resolve contradictions in solubility data reported across studies?

Contradictions often arise from variations in solvent systems or measurement techniques. A systematic approach includes:

  • Standardized protocols: Use USP/Ph.Eur. methods for solubility testing.
  • Temperature control: Ensure consistent measurement at 25°C.
  • Analytical validation: Compare HPLC () and UV-Vis results to confirm reproducibility.
  • Replicate experiments: Conduct triplicate trials under identical conditions .

Q. How can advanced spectroscopic techniques be applied for impurity profiling of this compound?

  • LC-MS/MS: Identify low-abundance impurities (e.g., dealkylated byproducts) via fragmentation patterns.
  • HPLC-DAD: Quantify impurities using UV spectra matched to reference standards.
  • Solid-state NMR: Detect crystalline vs. amorphous impurities in bulk samples .

Q. What experimental design is suitable for assessing the environmental impact of this compound?

Adopt a tiered approach inspired by :

  • Phase 1 (Lab): Determine biodegradability (OECD 301D test) and photostability (UV exposure).
  • Phase 2 (Microcosm): Study soil/water partitioning and microbial degradation rates.
  • Phase 3 (Ecotoxicology): Evaluate effects on Daphnia magna (acute toxicity) and algal growth inhibition .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s biological activity?

  • Dose-response validation: Re-test activity across a wider concentration range (e.g., 1 nM–100 µM).
  • Cell line specificity: Compare results in multiple cell lines (e.g., HEK293 vs. HeLa).
  • Assay interference checks: Rule out false positives from autofluorescence (common in chromen-4-one derivatives) using counter-screens like luciferase assays .

Q. Tables for Key Data

Parameter Method Reference
Solubility in DMSOHPLC (254 nm)
LogP (octanol-water)Shake-flask method
Melting pointDifferential Scanning Calorimetry

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.